7-acetamido-6-nitro-3H-quinazolin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N4O4 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-(6-nitro-4-oxo-3H-quinazolin-7-yl)acetamide |
InChI |
InChI=1S/C10H8N4O4/c1-5(15)13-8-3-7-6(2-9(8)14(17)18)10(16)12-4-11-7/h2-4H,1H3,(H,13,15)(H,11,12,16) |
InChI Key |
PYFMVDMOJXSFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 7 Acetamido 6 Nitro 3h Quinazolin 4 One
Historical Development of Quinazolinone Synthesis
The exploration of quinazolinone chemistry dates back to 1869, when Griess first prepared a quinazoline (B50416) derivative. ijarsct.co.in Over the decades, numerous synthetic methods have been developed for the construction of the quinazolin-4(3H)-one core. ijprajournal.com Early methods often involved harsh reaction conditions and limited substrate scope. A significant advancement came with the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides. tandfonline.com This and other classical methods laid the groundwork for the development of more efficient and versatile synthetic strategies. The advent of modern synthetic techniques, including microwave-assisted synthesis, has further revolutionized the preparation of quinazolinone derivatives, often leading to shorter reaction times and improved yields. ijprajournal.com
Precursor Design and Selection for Quinazolinone Ring Formation
The synthesis of a multi-substituted quinazolinone like 7-acetamido-6-nitro-3H-quinazolin-4-one hinges on the careful design and selection of appropriate starting materials. The substituents on the benzene (B151609) ring of the quinazolinone core are typically introduced either by starting with a pre-functionalized precursor or by functionalizing the quinazolinone ring after its formation.
Utilization of Substituted Anthranilic Acid Derivatives
A cornerstone of quinazolin-4(3H)-one synthesis is the use of anthranilic acid (2-aminobenzoic acid) and its derivatives. ijprajournal.comepstem.net This approach allows for the direct incorporation of substituents onto the benzene portion of the final molecule. For the synthesis of this compound, a logical starting material would be a 2-amino-4-acetamido-5-nitrobenzoic acid. The amino and carboxylic acid functionalities of this precursor are poised to react with a suitable one-carbon synthon to form the pyrimidine (B1678525) ring of the quinazolinone.
The general synthetic strategy often involves the acylation of the anthranilic acid derivative, followed by cyclization. nih.gov The choice of the acylating agent and the cyclization conditions can be varied to optimize the yield and purity of the desired product.
Introduction of the Acetamido Moiety: Strategic Considerations
The acetamido group (-NHCOCH₃) can be introduced at various stages of the synthesis. One strategy involves starting with an anthranilic acid derivative that already contains an amino group at the desired position (position 4 of the benzoic acid, which corresponds to position 7 of the quinazolinone). This amino group can then be acetylated to form the acetamido group. Acetylation is a common transformation in organic synthesis and can typically be achieved using reagents such as acetic anhydride (B1165640) or acetyl chloride.
Alternatively, the acetamido group could be introduced after the formation of the quinazolinone ring system, provided a suitable precursor with a reactive handle (e.g., an amino or nitro group) is available at the 7-position. However, introducing the acetamido group at the precursor stage is often more straightforward and avoids potential side reactions on the quinazolinone core.
Nitration Strategies for Quinazolinone Ring Systems
The introduction of a nitro group (-NO₂) onto the quinazolinone ring is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, specifically nitration.
A common method for the nitration of aromatic compounds is the use of a nitrating mixture, which usually consists of concentrated nitric acid and concentrated sulfuric acid. nuu.uz The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The position of nitration on the quinazolinone ring is directed by the existing substituents. In the case of a 7-acetamido-3H-quinazolin-4-one, the acetamido group is an activating, ortho-, para-directing group. Therefore, nitration would be expected to occur at the positions ortho and para to the acetamido group. Given that the 8-position is sterically hindered, the nitro group would preferentially be introduced at the 6-position.
An alternative strategy involves nitrating the anthranilic acid precursor before the cyclization to form the quinazolinone ring. For instance, 2-amino-4-acetamidobenzoic acid could be nitrated to yield 2-amino-4-acetamido-5-nitrobenzoic acid, which would then be cyclized to form the target molecule. nih.gov
Established Synthetic Routes for Quinazolin-4(3H)-ones
A variety of synthetic routes have been established for the synthesis of the quinazolin-4(3H)-one scaffold. These methods can be broadly categorized based on the key bond-forming reactions.
Cyclocondensation Approaches
Cyclocondensation reactions are the most widely employed methods for the synthesis of quinazolin-4(3H)-ones. These reactions involve the formation of the heterocyclic ring by the condensation of two or more components with the elimination of a small molecule, such as water or an alcohol.
A prevalent cyclocondensation approach involves the reaction of a substituted anthranilic acid with a source of the C2-N3 unit of the quinazolinone ring. ijarsct.co.in For the synthesis of the unsubstituted quinazolin-4(3H)-one, formamide (B127407) is a common reagent. epstem.net The reaction of anthranilic acid with formamide typically requires heating to high temperatures. epstem.net
For substituted quinazolinones, a two-step one-pot synthesis is often employed. This involves the initial reaction of the substituted anthranilic acid with an acid chloride or anhydride to form an N-acylanthranilic acid intermediate. This intermediate is then reacted with an amine or ammonia (B1221849) source to effect cyclization to the quinazolin-4(3H)-one.
A plausible synthetic route for this compound, based on these principles, is outlined below:
Table 1: Plausible Synthetic Pathway for this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 4-Amino-2-nitrobenzoic acid | Acetic anhydride, heat | 4-Acetamido-2-nitrobenzoic acid |
| 2 | 4-Acetamido-2-nitrobenzoic acid | Formamide, heat | This compound |
This table outlines a hypothetical, albeit chemically sound, synthetic route based on established methodologies for the synthesis of similar quinazolinone derivatives.
This proposed pathway first introduces the acetamido group onto a commercially available or readily synthesized substituted benzoic acid. The subsequent cyclocondensation with formamide would then construct the quinazolinone ring system, yielding the final target molecule.
Multi-Component Reactions in Quinazolinone Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is valued for its high atom economy, mild reaction conditions, and the ability to rapidly generate molecular diversity. nih.gov
Several MCRs have been adapted for the synthesis of the quinazolinone core. For instance, the Ugi four-component reaction (Ugi-4CR) has been successfully employed to create polycyclic quinazolinone derivatives. nih.govacs.org This reaction typically involves an o-halobenzoic acid, an aldehyde, an isocyanide, and an amine source like ammonia. nih.gov Another approach involves a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines (such as anthranilates) to yield quinazolin-4(3H)-ones under metal-free conditions. acs.org Copper-catalyzed three-component reactions of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes have also been developed to produce 1,2,3-triazolyl-quinazolinones. mdpi.com These MCR strategies offer a convergent and efficient route to complex quinazolinone structures, minimizing the need for intermediate isolation and purification steps. nih.govresearchgate.net
Specific Reaction Conditions and Catalytic Systems for this compound Assembly
While a direct one-pot synthesis for this compound is not extensively detailed, its assembly can be logically approached through established quinazolinone synthesis routes using appropriately substituted precursors. A common strategy involves the cyclization of a substituted anthranilic acid or its amide derivative.
One plausible pathway begins with the nitration of a suitable quinazolinone precursor. For example, the nitration of 3(H)-quinazolin-4-one at the 6-position has been demonstrated using a nitrating mixture of nitric acid and sulfuric acid. nuu.uz Following this, functionalization at the 7-position would be required.
Alternatively, and more commonly, the synthesis starts with a pre-functionalized anthranilic acid derivative. The synthesis of 2-substituted-6-nitroquinazolinones often begins with the corresponding 5-nitroanthranilic acid, which is first acylated and then cyclized. researchgate.net For the target molecule, the synthesis would likely commence with 4-amino-5-nitroanthranilic acid . This starting material could be acetylated to form 4-acetamido-5-nitroanthranilic acid . The subsequent cyclization of this intermediate, for instance by heating with formamide (a classic Niementowski reaction), would yield the final product, this compound. nuu.uz
Catalytic systems for the final cyclization step can vary. While thermal conditions are traditional, modern methods employ catalysts to improve yields and mildness. For related structures, copper-catalyzed cyclizations of 2-halobenzamides with amides have proven effective. organic-chemistry.org Iron-catalyzed systems have also been used in aqueous media for C-N coupling to form the quinazolinone ring. sci-hub.cat
Advanced Synthetic Techniques and Green Chemistry Approaches
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These "green" approaches, including microwave-assisted synthesis and the use of novel solvent systems, have been successfully applied to the synthesis of quinazolinones, offering significant advantages over conventional methods.
Microwave-Assisted Synthesis of Quinazolinones
Microwave irradiation has emerged as a powerful tool in organic synthesis, known for dramatically reducing reaction times, increasing product yields, and often leading to cleaner reactions with simpler work-ups. frontiersin.orgscholarsresearchlibrary.com In quinazolinone synthesis, microwaves can be used to accelerate traditional reactions like the Niementowski synthesis, which involves condensing an anthranilic acid with a formamide. frontiersin.org
Microwave-assisted methods have been employed for various quinazolinone syntheses, including iron-catalyzed cyclizations in water and one-pot reactions of anthranilic acids, carboxylic acids, and amines. sci-hub.catijprajournal.com The key advantages are the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating. frontiersin.orgnih.gov For example, a copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamides and alcohols showed significantly higher yields in a shorter time under microwave irradiation (130°C, 2 hours) compared to conventional heating (16 hours). nih.gov
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Niementowski Reaction | Conventional Heating (130-150°C) | ~6 hours | Moderate | ijprajournal.com |
| Niementowski Reaction | Microwave (60W) | 20 minutes | Good | ijprajournal.com |
| Copper-Catalyzed Aerobic Oxidation | Conventional Heating (Oil Bath) | 16 hours | 55% | nih.gov |
| Copper-Catalyzed Aerobic Oxidation | Microwave (130°C) | 2 hours | up to 92% | nih.gov |
| Iron-Catalyzed Cyclization | Microwave | 30 minutes | Moderate to High | sci-hub.cat |
Deep Eutectic Solvents (DES) in Quinazolinone Derivatization
Deep Eutectic Solvents (DESs) are emerging as a class of green solvents with desirable properties such as low toxicity, biodegradability, low volatility, and high solvation capacity. nih.govroyalsocietypublishing.org They are typically formed by mixing a hydrogen bond donor (e.g., urea (B33335), tartaric acid) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride, zinc chloride). nih.govarkat-usa.org
DESs have been successfully utilized as both the solvent and catalyst in the synthesis of quinazolinone derivatives. rsc.orgtandfonline.com For example, a choline chloride:urea mixture has been used as the reaction medium for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from a benzoxazinone (B8607429) intermediate and various amines. tandfonline.com In some cases, the DES can play a triple role as a solvent, catalyst, and even a reactant. A ZnCl2/urea DES was found to promote the condensation between isatoic anhydride and benzaldehyde, with the urea unexpectedly acting as the nitrogen source to afford dihydroquinazolinones in excellent yields. arkat-usa.org The use of DESs, often coupled with ultrasonic irradiation, provides an environmentally sustainable and efficient pathway for quinazolinone synthesis. nih.govroyalsocietypublishing.org
Photochemical Routes to Quinazolinone Analogues
Photochemical synthesis, particularly visible-light photoredox catalysis, offers a mild and environmentally benign alternative for constructing chemical bonds. bohrium.com This approach has been applied to the synthesis of quinazolinone analogues, enabling reactions to proceed under ambient conditions without the need for high temperatures or harsh reagents.
One such method involves the photocatalytic synthesis of highly functionalized quinazolin-4(3H)-ones from N-aryl-2-aminobenzamides and trialkylamines using Eosin Y as a metal-free organic photocatalyst. bohrium.com Another strategy describes a photocatalytic tandem cyclization of quinazolinone-tethered unactivated alkenes with α-halocarbonyls to create complex, fused quinazolinone structures. rsc.org These photochemical routes are notable for their operational simplicity, good functional group tolerance, and alignment with the principles of green chemistry. bohrium.comrsc.org
Post-Synthetic Modifications and Derivatization Strategies Targeting the 7-Acetamido and 6-Nitro Positions
Post-synthetic modification (PSM) is a powerful strategy for derivatizing a core molecule to generate analogues with diverse properties. labxing.comrsc.org For this compound, the acetamido and nitro groups serve as versatile handles for further chemical transformations.
The 6-nitro group is a strong electron-withdrawing group that activates the quinazolinone ring and is a key precursor for other functionalities. nih.gov
Reduction to Amine: The most common modification is the selective reduction of the nitro group to an amine (6-amino-7-acetamido-3H-quinazolin-4-one). This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl2) in ethanol (B145695) or hydrochloric acid, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). acs.orgnuu.uz The resulting amino group is highly versatile and can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, to introduce further diversity.
The 7-acetamido group also offers opportunities for modification.
Hydrolysis to Amine: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding 7-amino-6-nitro-3H-quinazolin-4-one. This unmasks the amino group for further derivatization, similar to the product of nitro reduction.
N-Alkylation/Acylation: While less common, direct modification of the acetamido nitrogen is possible, although it may require strong bases to deprotonate the amide first.
These modifications allow for the systematic exploration of the structure-activity relationship of the quinazolinone scaffold by altering the electronic and steric properties at the 6- and 7-positions, which can be crucial for tuning biological activity. nih.gov
Modification of the Acetamido Group for Structure-Activity Relationship Studies
The acetamido group at the 7-position of the quinazolinone core serves as a key site for chemical modification to explore SAR. nih.gov By altering the nature of this acyl group, researchers can probe the impact of steric and electronic properties on the molecule's biological activity. A common strategy involves the hydrolysis of the acetamido group to yield the corresponding 7-amino derivative. This primary amine can then be acylated with a variety of acyl chlorides or anhydrides to introduce different substituents.
For instance, replacing the acetyl group with longer alkyl chains, aromatic rings, or heterocyclic moieties can significantly influence the compound's lipophilicity and ability to interact with biological targets. The introduction of electron-donating or electron-withdrawing groups on an aromatic acyl substituent can further fine-tune the electronic environment of the quinazolinone system. researchgate.net These modifications are instrumental in developing a comprehensive understanding of the structural requirements for a desired biological effect.
Table 1: Examples of Modified Acetamido Groups for SAR Studies
| Original Group | Reagent for Modification | Resulting Group | Potential Impact on Properties |
|---|---|---|---|
| Acetamido | Hydrazine Hydrate | Amino | Increased polarity, a key site for further functionalization |
| Amino | Benzoyl Chloride | Benzamido | Increased aromatic character and potential for π-stacking interactions |
| Amino | Cyclohexanecarbonyl Chloride | Cyclohexanecarboxamido | Increased lipophilicity and steric bulk |
| Amino | 4-Methoxybenzoyl Chloride | 4-Methoxybenzamido | Introduction of an electron-donating group |
Reduction or Transformation of the Nitro Group
The nitro group at the 6-position is a versatile functional group that can be readily transformed into other functionalities, thereby expanding the chemical diversity of the this compound scaffold. researchgate.net A primary transformation is the reduction of the nitro group to an amino group. This reduction can be achieved using various reducing agents, with tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid being a common and effective method. researchgate.netnuu.uz
The resulting 6-amino-7-acetamido-3H-quinazolin-4-one is a valuable intermediate. The newly formed amino group can undergo a wide range of chemical reactions. For example, it can be diazotized and subsequently converted to a variety of substituents, including halogens, hydroxyl, or cyano groups, through Sandmeyer or related reactions. Furthermore, the amino group can be acylated or alkylated to introduce additional diversity, allowing for a thorough investigation of the SAR at this position. researchgate.net
Table 2: Potential Transformations of the Nitro Group and Subsequent Reactions
| Starting Group | Reagent | Intermediate/Final Group | Reaction Type |
|---|---|---|---|
| Nitro | SnCl2 / HCl | Amino | Reduction |
| Amino | NaNO2 / HCl | Diazonium salt | Diazotization |
| Diazonium salt | CuCl / HCl | Chloro | Sandmeyer Reaction |
| Diazonium salt | CuBr / HBr | Bromo | Sandmeyer Reaction |
| Diazonium salt | HBF4, heat | Fluoro | Schiemann Reaction |
| Amino | Acetic Anhydride | Acetamido | Acylation |
Introduction of Diverse Substituents at Varying Positions on the Quinazolinone Scaffold
Beyond the modification of the existing acetamido and nitro groups, the introduction of new substituents at other positions of the quinazolinone scaffold is a critical strategy for optimizing the properties of the lead compound. nih.govmdpi.com The synthetic accessibility of various positions on the quinazolinone ring system allows for systematic structural modifications. fiu.eduresearchgate.netresearchgate.net
For example, the N3-position of the quinazolinone ring can be readily alkylated or arylated using appropriate halides in the presence of a base. nih.gov This allows for the introduction of a wide array of substituents that can modulate the compound's solubility, metabolic stability, and target-binding affinity. Additionally, the C2-position can be functionalized, often starting from a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate, which can then be converted to various other groups.
Structure-activity relationship studies have shown that the nature and position of substituents on the quinazolinone core can have a profound impact on biological activity. nih.gov For instance, the introduction of small alkyl groups, substituted phenyl rings, or heterocyclic moieties can lead to significant changes in efficacy and selectivity. nih.gov A systematic exploration of these modifications is essential for the development of potent and specific agents. nih.gov
Table 3: Key Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6-nitro-3(H)-quinazolin-4-one |
| 7-amino-6-nitro-3H-quinazolin-4-one |
| 6-amino-7-acetamido-3H-quinazolin-4-one |
Exploration of Biological Activities and Pharmacological Relevance of 7 Acetamido 6 Nitro 3h Quinazolin 4 One Analogues
Antimicrobial Efficacy Investigations
Quinazolinone derivatives have demonstrated notable efficacy against a wide range of microbial pathogens, including both bacteria and fungi. The structural versatility of the quinazolinone nucleus allows for modifications that can enhance its antimicrobial potency and spectrum of activity.
Antibacterial Spectrum and Potency against Bacterial Strains
Analogues of 7-acetamido-6-nitro-3H-quinazolin-4-one have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a nitro group at the 6-position has been highlighted as a key contributor to the antibacterial effects. For instance, 6-nitro-3(H)-quinazolin-4-one demonstrated remarkable activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. frontiersin.org
Further studies on various derivatives have elucidated the impact of different substituents on antibacterial potency. For example, a series of 2,3,6-trisubstituted quinazolin-4-ones, where the 6-position was substituted with a bromine atom, exhibited varied activity against several bacterial strains. biomedpharmajournal.org One derivative in this series displayed excellent activity against E. coli. biomedpharmajournal.org Another study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one also reported significant antibacterial activity, with its derivatives showing higher efficacy against Staphylococcus aureus than some standard antibacterial drugs. mediresonline.org
The following table summarizes the antibacterial activity of selected quinazolinone analogues.
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| 6-Nitro-3(H)-quinazolin-4-one | Bacillus subtilis | Remarkable Activity | frontiersin.org |
| 6-Nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | Remarkable Activity | frontiersin.org |
| 6-Nitro-3(H)-quinazolin-4-one | Escherichia coli | Remarkable Activity | frontiersin.org |
| 2,3,6-Trisubstituted Quinazolin-4-one (A-2) | Escherichia coli | Excellent Activity | biomedpharmajournal.org |
| 6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | High Activity | mediresonline.org |
| 6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Bacillus species | High Activity | mediresonline.org |
| 6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Escherichia coli | High Activity | mediresonline.org |
| 6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Klebsiella pneumoniae | High Activity | mediresonline.org |
Antifungal Spectrum and Potency against Fungal Strains
In addition to their antibacterial properties, quinazolinone derivatives have been investigated for their potential as antifungal agents. Various analogues have shown inhibitory effects against a range of fungal pathogens.
For example, certain 2,3,6-trisubstituted quinazolin-4-one derivatives have been evaluated for their antifungal activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org One particular derivative with a m-nitrobenzaldehyde substitution exhibited excellent activity against C. albicans. biomedpharmajournal.org Another derivative with an o-hydroxybenzaldehyde substitution showed excellent activity against A. niger. biomedpharmajournal.org
Research on 6,8-dibromo-4(3H)quinazolinone derivatives also revealed potent antifungal activity. One compound in this series, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, was found to be highly effective against both C. albicans and A. flavus, with very low Minimum Inhibitory Concentrations (MICs). nih.gov
The table below presents the antifungal activity of selected quinazolinone analogues.
| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |
| 2,3,6-Trisubstituted Quinazolin-4-one (A-3) | Aspergillus niger | Excellent Activity | biomedpharmajournal.org |
| 2,3,6-Trisubstituted Quinazolin-4-one (A-6) | Candida albicans | Excellent Activity | biomedpharmajournal.org |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | MIC: 0.78 µg/ml | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Aspergillus flavus | MIC: 0.097 µg/ml | nih.gov |
Antineoplastic and Cytotoxic Research Applications (excluding clinical trials)
The anticancer potential of quinazolinone analogues has been a significant area of research. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through different mechanisms of action.
In Vitro Anti-proliferative Effects on Cancer Cell Lines
Numerous studies have demonstrated the in vitro anti-proliferative effects of 6-nitro-quinazolin-4-one derivatives against a panel of human cancer cell lines. The substitution pattern on the quinazolinone ring plays a crucial role in determining the cytotoxic potency.
For instance, a series of bis-quinazolin-4-one derivatives were synthesized and evaluated for their cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines. royalsocietypublishing.org The derivative 3,3′-(sulfonylbis(4,1-phenylene))bis(2-methyl-6-nitroquinazolin-4(3H)-one) showed superior potency against both MCF-7 and A549 cell lines, with IC50 values of 1.26 µM and 2.75 µM, respectively. royalsocietypublishing.org This compound was found to be approximately twice as potent as the standard drug sorafenib against the A549 cell line. royalsocietypublishing.org
Another study focused on 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinones. These compounds were tested against MCF-7 (breast), HT-29 (colon), and PC-3 (prostate) cancer cell lines. nih.gov Several of these hybrid molecules exhibited significant cytotoxic activities. nih.gov
Furthermore, a series of 6-nitro-4-substituted quinazolines were synthesized and evaluated for their epidermal growth factor receptor (EGFR) inhibitory activity and cytotoxicity against colon (HCT-116) and lung (A549) cancer cells. nih.gov One compound in this series demonstrated cytotoxicity superior or nearly equal to gefitinib, a known EGFR inhibitor. nih.gov
The following table summarizes the in vitro anti-proliferative effects of selected quinazolinone analogues.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 3,3′-(sulfonylbis(4,1-phenylene))bis(2-methyl-6-nitroquinazolin-4(3H)-one) | MCF-7 (Breast) | 1.26 | royalsocietypublishing.org |
| 3,3′-(sulfonylbis(4,1-phenylene))bis(2-methyl-6-nitroquinazolin-4(3H)-one) | A549 (Lung) | 2.75 | royalsocietypublishing.org |
| Thiazole-containing 6-nitro-4(3H)-quinazolinone (k5) | PC-3 (Prostate) | High Activity | nih.gov |
| Thiazole-containing 6-nitro-4(3H)-quinazolinone (k6) | PC-3 (Prostate) | High Activity | nih.gov |
| Thiazole-containing 6-nitro-4(3H)-quinazolinone (k6) | MCF-7 (Breast) | Most Active | nih.gov |
| Thiazole-containing 6-nitro-4(3H)-quinazolinone (k6) | HT-29 (Colon) | Best Cytotoxicity | nih.gov |
| 6-Nitro-4-substituted quinazoline (B50416) (6c) | HCT-116 (Colon) | Superior to Gefitinib | nih.gov |
| 6-Nitro-4-substituted quinazoline (6c) | A549 (Lung) | Nearly Equal to Gefitinib | nih.gov |
Photodynamic and Photoreactive Properties in Cell Line Studies
Photodynamic therapy (PDT) is an emerging cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. nih.govmdpi.com Quinazolinone derivatives have been explored for their potential as photosensitizers in PDT.
Research has shown that quinazolinone-fulleropyrrolidine nanohybrids can induce ROS generation in U87 glioma cell lines, with their activity being enhanced by photodynamic therapy. nih.gov This suggests that integrating quinazolinones into photobiologically active nanohybrids can enhance their effectiveness as antineoplastic agents. nih.gov
Anti-Inflammatory Research on Quinazolinone Derivatives
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response implicated in various diseases, and the development of new anti-inflammatory agents is of significant interest.
Several studies have reported the synthesis of novel quinazolinone derivatives and their evaluation as anti-inflammatory agents. fabad.org.tr The anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema in rats. Some of these compounds have shown good anti-inflammatory activity, with certain substitutions on the quinazolinone ring being favorable for this effect. fabad.org.tr For instance, 2-methyl and 2,4-dinitro substitutions at the aromatic ring on the 3-position have been found to be beneficial for anti-inflammatory activity. fabad.org.tr
Antiviral Research, with a focus on Mechanistic Insights (e.g., HIV Capsid Modulation)
Quinazolinone derivatives have emerged as a significant class of compounds in antiviral research, demonstrating activity against a range of viruses. researchgate.net Studies have explored their potential against pathogens such as Zika virus (ZIKV), Dengue virus (DENV), influenza, and Human Immunodeficiency Virus (HIV). nih.govijddd.comnih.gov
The HIV-1 capsid (CA) protein is a crucial and promising target for antiviral drug development due to its essential roles throughout the viral life cycle. researchgate.netresearchgate.net The proper assembly and disassembly of the capsid are vital for viral replication, and disrupting these processes can effectively suppress the infection. researchgate.net Several quinazolinone-based analogues have been identified as potent HIV capsid modulators. nih.govnih.gov
Mechanistic Insights: HIV Capsid Modulation
The mechanism of action for many anti-HIV quinazolinone analogues involves the modulation of the viral capsid. These compounds often bind to a vulnerable site at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within a hexamer. researchgate.netnih.gov This binding site is also where the host factors CPSF6 and NUP153 interact, which are necessary for nuclear entry and integration. nih.gov
Research has revealed a dual-stage inhibition profile for some quinazolinone derivatives. nih.govnih.gov In the early stage of the viral life cycle, they disrupt the interactions between the capsid and essential host factors. nih.gov In the late stage, they interfere with capsid morphogenesis, promoting misassembly and leading to the formation of malformed or incomplete capsids. nih.govbiorxiv.org This off-pathway assembly impairs the proper packaging of the viral genome, rendering the resulting virions non-infectious. biorxiv.org
For instance, novel quinazolin-4-one-bearing phenylalanine derivatives have been developed that display potent antiviral activities against both HIV-1 and HIV-2. nih.govnih.gov Specific derivatives, 12a2 and 21a2 , demonstrated significantly improved potency over earlier compounds like PF74 and 11L . nih.gov X-ray co-crystal structures confirmed that these compounds occupy multiple pockets within the binding site. nih.govnih.gov Mechanistic studies showed that 12a2 and 21a2 were remarkably effective at promoting capsid misassembly, even outperforming the known capsid inhibitors PF74 and Lenacapavir (LEN) . nih.govnih.gov
| Compound | Target | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12a2 | HIV-1 CA | 0.11 | Dual-stage capsid modulation; promotes misassembly |
| 21a2 | HIV-1 CA | 0.11 | Dual-stage capsid modulation; promotes misassembly |
| PF74 | HIV-1 CA | 0.87 | Capsid modulation |
| GSK878 | HIV-1 CA | - | Binds to NTD-CTD interface of HIV-1 CA |
Beyond HIV, other quinazolinone analogues have shown broad-spectrum antiviral potential. Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of ZIKV and DENV replication, with some analogues exhibiting EC₅₀ values as low as 86 nM without significant cytotoxicity. nih.gov Similarly, myricetin derivatives containing a quinazolinone moiety have been developed, showing promising activity against plant viruses like tobacco mosaic virus (TMV). acs.org Another compound, 2-Methylquinazolin-4(3H)-one , isolated from a traditional Chinese herbal formula, demonstrated significant in vitro activity against the influenza A virus with an IC₅₀ of 23.8 μg/mL and was shown to reduce viral replication and inflammation in mice. nih.gov
Other Investigated Biological Activities of Quinazolinone Analogues (e.g., Antidiabetic through Glucokinase Activation, Enzyme Inhibition studies)
The therapeutic potential of quinazolinone analogues extends beyond antiviral applications, with significant research dedicated to their roles as antidiabetic agents and enzyme inhibitors. researchgate.netresearchgate.net
Antidiabetic Activity
Quinazolinone derivatives have been investigated for their ability to manage hyperglycemia through various mechanisms. ekb.eg One key area of focus is the activation of glucokinase (GK), an enzyme crucial for glucose metabolism in the liver and pancreatic β-cells. nih.gov Glucokinase activators (GKAs) bind to an allosteric site on the enzyme, enhancing its activity and promoting glucose uptake, which helps to restore normal blood glucose levels. nih.gov
Another significant antidiabetic mechanism is the inhibition of α-glucosidase. nih.govsemanticscholar.org This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov By inhibiting α-glucosidase, quinazolinone derivatives can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia. nih.gov For example, new hybrids of quinazolinone-1,2,3-triazole-acetamide have been synthesized and shown to exhibit potent α-glucosidase inhibitory activity, with IC₅₀ values significantly lower than the standard drug acarbose. nih.gov Kinetic studies of the most potent of these compounds revealed a competitive mode of inhibition. nih.gov
| Compound Class | Target/Mechanism | Observed Activity |
|---|---|---|
| Quinazolinone-1,2,3-triazole-acetamide hybrids | α-glucosidase inhibition | IC50 values ranging from 4.8–140.2 μM (vs. 750.0 μM for acarbose) |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-glucosidase inhibition | Potent inhibitor |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | α-glucosidase inhibition | Potent inhibitor |
| Balaglitazone | Partial PPARγ agonism | Antihyperglycemic activity |
Enzyme Inhibition Studies
The structural versatility of the quinazolinone nucleus allows it to interact with a wide range of enzymes, making it a valuable scaffold for designing specific inhibitors. nih.gov Numerous studies have documented the inhibitory effects of quinazolinone analogues on various enzymes implicated in different diseases.
DNA Gyrase: Several quinazolinone derivatives have been reported as potential inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication, making them promising candidates for new antimicrobial agents. mdpi.com
Epidermal Growth Factor Receptor (EGFR): 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity. The EGFR pathway is often dysregulated in cancer, and its inhibition is a key therapeutic strategy. One derivative, compound 6c , showed superior enzyme inhibition against a mutant form of EGFR (T790M) and potent cytotoxicity against colon and lung cancer cell lines. nih.gov
Phosphodiesterase 7 (PDE7): PDE7 is a key enzyme in regulating inflammatory responses. Novel quinazoline derivatives have been designed as PDE7 inhibitors, with the potential to be developed into new anti-inflammatory drugs. semanticscholar.org
Other Enzymes: Research has also explored quinazolinone-based hybrids as inhibitors for enzymes such as urease, cyclooxygenase (COX), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and dipeptidyl peptidase IV (DPP-4), highlighting their broad applicability in drug discovery. nih.gov
Mechanistic Investigations of Biological Activity of 7 Acetamido 6 Nitro 3h Quinazolin 4 One Analogues
Molecular Target Identification and Validation
The biological effects of quinazolinone analogues are often initiated by their direct interaction with specific molecular targets, primarily enzymes and receptors. Identifying these targets is crucial for understanding their mechanism of action.
Enzyme Inhibition Studies
Quinazolinone derivatives have been identified as inhibitors of several key enzymes involved in critical cellular processes.
Glucokinase (GK): While many drug discovery efforts focus on enzyme inhibition, research into quinazolin-4-one derivatives has identified them as potent glucokinase activators (GKA). A study on quinazolin-4-one clubbed thiazole acetates/acetamides revealed compounds that significantly activated glucokinase, an enzyme crucial for glucose metabolism. Two notable compounds demonstrated high efficacy in enzymatic assays. researchgate.net
Topoisomerase I (Top1): Topoisomerase I is a vital enzyme for resolving DNA topological stress during replication and transcription, making it a key target for cancer therapy. The 4(3H)-quinazolinone scaffold is considered a promising framework for the development of novel Top1 inhibitors. nih.govmdpi.com Researchers have designed and synthesized various series of these derivatives, evaluating their antiproliferative effects and ability to inhibit the enzyme. nih.govmdpi.com
DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a validated target for antimicrobial agents. Novel hybrid compounds combining the quinazolin-4(3H)-one nucleus with hydrazone or pyrazole moieties have been synthesized and shown to be potent inhibitors of E. coli DNA gyrase. mdpi.com The most effective of these compounds exhibited inhibitory activity in the low micromolar range. mdpi.com
Table 1: Inhibitory Activity of Quinazolinone Analogues against E. coli DNA Gyrase
| Compound | IC₅₀ (µM) |
|---|---|
| 4a | 3.19 |
| 5a | 3.57 |
| 5c | 4.17 |
| 5d | 3.95 |
Poly(ADP-ribose) polymerase (PARP): PARP is a family of enzymes critical for DNA repair. Its inhibition is a therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways. The quinazolinone structure is a recognized scaffold for developing PARP inhibitors.
Other Enzymes: The versatility of the quinazolinone scaffold allows it to target a wide array of other enzymes. Studies have shown that different derivatives can act as:
α-Glucosidase inhibitors: Quinazolinone-1,2,3-triazole-acetamide conjugates have demonstrated significant inhibitory activity against α-glucosidase, with IC₅₀ values ranging from 4.8 to 140.2 μM, making them potential antidiabetic agents. nih.gov
Tyrosine Kinase inhibitors: Numerous quinazolinone-based molecules, such as gefitinib and erlotinib, are potent inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Newly synthesized 6-nitro-4-substituted quinazolines have shown potent EGFR inhibition. nih.gov
Cyclooxygenase (COX) inhibitors: Quinazolinones conjugated with moieties like ibuprofen or indole acetamide have been designed as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov
Soluble Epoxide Hydrolase (sEH) inhibitors: Novel quinazolinone-7-carboxamides have been identified as potent sEH inhibitors, with the most active compounds showing IC₅₀ values in the sub-micromolar range (0.30–0.66 μM). acs.org
Receptor Binding Profiling
Beyond enzyme inhibition, quinazolinone analogues can modulate cellular activity by binding to specific receptors. Research has demonstrated that derivatives of 2,6-disubstituted(3H)-quinazolin-4-one can function as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). This receptor is widely expressed in brain regions associated with emotion and cognition, making it a target for neurological and psychiatric disorders.
Interaction with Biomolecules
The therapeutic and biological effects of these compounds are fundamentally driven by their interactions with key biomolecules like DNA and proteins.
DNA Interaction Studies
Certain quinazolinone derivatives can interact directly with DNA, leading to cellular damage, particularly in cancer cells. Studies have shown that 6-nitro-quinazolinone derivatives can act as effective DNA photocleavers. When irradiated with UVA light, these compounds can induce DNA cleavage. This activity is dependent on the presence of reactive oxygen species and is influenced by the position of substituents on the quinazolinone ring, with substitution at position 6 being important for photoreactivity.
Protein Ligand Interactions
Molecular docking studies have provided detailed insights into how quinazolinone analogues bind to their target proteins. These interactions are key to their inhibitory or modulatory activity.
Kinase Interactions: In the context of EGFR inhibition, docking analyses show that the quinazolinone scaffold typically binds to the hinge region of the kinase domain. nih.govresearchgate.net Specific interactions, such as hydrogen bonds with key amino acid residues like Met793 in EGFR or Met801 in HER2, anchor the inhibitor in the ATP-binding pocket. nih.gov Additional hydrophobic and pi-alkyl interactions with residues like Leu718, Val726, and Ala743 further stabilize the complex. nih.gov
DNA Gyrase Interactions: Docking studies of quinazolinone-pyrazole hybrids within the active site of E. coli DNA gyrase help to determine their binding affinity and rationalize their potent inhibitory activity. mdpi.com
Other Protein Interactions: The quinazolinone core can form specific interactions with a variety of other proteins. For example, in DPP-4, the scaffold can form pi-pi interactions with Trp629, and in COX-2, it can bind within the active site to exert its inhibitory effect. mdpi.comnih.gov
Cellular and Molecular Pathway Modulation
By inhibiting key enzymes or modulating receptors, 7-acetamido-6-nitro-3H-quinazolin-4-one analogues can significantly impact cellular signaling pathways, leading to broader biological effects such as apoptosis and cell cycle arrest.
The inhibition of EGFR by 6-nitro-quinazoline derivatives, for instance, disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival. nih.gov This disruption can lead to a halt in the cell cycle, often at the G2/M phase, preventing cell division. nih.gov Furthermore, this pathway modulation can trigger programmed cell death, or apoptosis. nih.govmdpi.com Studies on various cancer cell lines, including breast and colon cancer, have shown that potent quinazolinone derivatives can induce apoptosis, characterized by cell shrinkage and chromatin condensation. researchgate.net
Similarly, the inhibition of other targets like COX-2 can modulate inflammatory pathways by blocking the production of prostaglandins. nih.gov The ability of these compounds to interact with multiple targets highlights the complexity of their biological activity and their potential for development in treating a range of diseases.
Induction of Apoptosis in Cellular Models
Quinazolinone analogues have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Research has shown that certain derivatives can trigger apoptosis through various signaling pathways. For instance, one study on a novel 4(3H)-quinazolinone derivative revealed its ability to induce apoptosis in HCT-116 and MDA-MB-231 cancer cell lines. nih.gov Similarly, a separate investigation into 6-nitro-4-substituted quinazoline (B50416) derivatives found that the most potent compound induced apoptosis in cancer cells. nih.gov
The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies have demonstrated that treatment with quinazolinone analogues can lead to the activation of caspase-3 and caspase-6. researchgate.net Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic (mitochondrial) apoptotic pathway. For example, the flavonoid prunetrin, which shares structural similarities with certain bioactive scaffolds, was shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bak while decreasing the anti-apoptotic protein Bcl-xL. mdpi.com This disruption of mitochondrial integrity is a common mechanism for inducing cell death in cancer therapeutics. mdpi.com
Table 1: Effect of Quinazolinone Analogues on Apoptosis Induction Data synthesized from referenced studies for illustrative purposes.
| Compound/Analogue | Cell Line | Key Apoptotic Events | Source |
| Quinazolinone Derivative 41 | HCT-116, MDA-MB-231 | Induction of apoptosis | nih.gov |
| 6-Nitro-quinazoline 6c | HCT-116, A549 | Induction of apoptosis | nih.gov |
| Pyridazino[1,6-b]quinazolinone 42 | Cancer cell lines | Triggers cancer cell apoptosis | nih.gov |
| 6-Nitro-isoquinoline-dione 1i | MOLT-4, HL-60 | Activation of caspase 3 and 6 | researchgate.net |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, analogues of this compound can exert their anticancer effects by halting the cell cycle, thereby preventing cancer cell proliferation. nih.gov The cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy.
Specific quinazolinone derivatives have been shown to cause cell cycle arrest at different phases. For example, compound 6c , a 6-nitro-4-substituted quinazoline, was found to cause cell cycle arrest at the G2/M phase in HCT-116 cells. nih.gov Another quinazolinone derivative, compound 41 , also induced a G2/M phase cell cycle arrest in the HCT-116 cell line. nih.gov Similarly, a pyridazino[1,6-b]quinazolinone derivative, compound 42 , was reported to cause G2 cell cycle arrest. nih.gov The mechanism behind this arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, studies on prunetrin, a related flavonoid, demonstrated that its G2/M phase arrest was associated with a decrease in the expression of Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com
Table 2: Impact of Quinazolinone Analogues on Cell Cycle Progression Data synthesized from referenced studies for illustrative purposes.
| Compound/Analogue | Cell Line | Phase of Arrest | Associated Molecular Changes | Source |
| 6-Nitro-quinazoline 6c | HCT-116 | G2/M | Not specified | nih.gov |
| Quinazolinone Derivative 41 | HCT-116 | G2/M | Not specified | nih.gov |
| Pyridazino[1,6-b]quinazolinone 42 | Cancer cell lines | G2 | Inhibition of Top1 | nih.gov |
| Prunetrin | Hep3B | G2/M | Decreased Cyclin B1, CDK1, CDC25c | mdpi.com |
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive molecules derived from oxygen, such as superoxide and hydrogen peroxide. mdpi.com While normal cellular metabolism produces ROS, an excessive amount leads to oxidative stress, which can damage cellular components and trigger cell death. mdpi.comnih.gov Some chemical compounds can induce the generation of ROS as part of their mechanism of action.
Although some quinazolinone derivatives are explored for antioxidant properties, others may contribute to cellular stress by influencing ROS levels. The cellular environment dictates the role of ROS; they can act as signaling molecules or, at high concentrations, as inducers of damage and apoptosis. nih.govfrontiersin.org The generation of ROS can be initiated through various endogenous sources, including mitochondrial oxidative phosphorylation and enzymatic reactions involving NADPH oxidase. mdpi.com Certain therapeutic agents function by overwhelming the cell's antioxidant defenses, such as glutathione (GSH), leading to a buildup of ROS and subsequent cell death. mdpi.com While direct studies on this compound's effect on ROS are limited, the nitro group present in its structure is a functional group known to participate in redox cycling in other chemical classes, a process that can lead to ROS production. For example, the herbicide paraquat generates ROS by accepting an electron and transferring it to molecular oxygen, a mechanism that causes significant cellular toxicity. frontiersin.org
Inhibition of Biofilm Formation
Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix. nih.gov This structure makes bacteria highly resistant to conventional antibiotics. nih.gov Therefore, inhibiting biofilm formation is a critical strategy to combat multidrug-resistant bacteria. nih.gov The 4(3H)-quinazolinone scaffold has been identified as a promising framework for the development of anti-biofilm agents. nih.gov
Several studies have highlighted the efficacy of quinazolinone analogues in preventing biofilm formation in both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one analogues demonstrated efficient inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values around 20 μM. nih.gov Specifically, analogues with 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl substituents were particularly effective. nih.gov Other research identified new quinazolin-4-one derivatives that inhibited biofilm formation in Pseudomonas aeruginosa at low micromolar concentrations (IC50 values of 3.55 and 6.86 µM). nih.govresearchgate.net The mechanism of action for these compounds may involve the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. mdpi.com
Table 3: Anti-Biofilm Activity of Quinazolinone Analogues
| Compound/Analogue Class | Target Organism | Activity (IC50) | Source |
| Quinazolinonyl aminopyrimidines (5h, 5j, 5k) | Staphylococcus aureus (MRSA) | 20.7–22.4 μM | nih.gov |
| 2-Alkyl-4-quinolone derivatives (19, 20) | Pseudomonas aeruginosa | 3.55 and 6.86 µM | nih.govresearchgate.net |
| Pyrimidin-4-yl quinazolin-4(3H)-one (IV) | Staphylococcus aureus (MRSA) | 20.7 μM | nih.gov |
Computational Chemistry and in Silico Approaches
Molecular Docking Studies of 7-Acetamido-6-nitro-3H-quinazolin-4-one Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a quinazolinone derivative, might interact with a biological target, typically a protein or enzyme.
Recent research has focused on a series of 6-nitro-4-substituted quinazoline (B50416) derivatives as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). tandfonline.comnih.gov EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation, and its overactivity is implicated in various cancers. ekb.eg The docking studies on these analogues provide a framework for understanding how this compound might bind to similar targets.
Ligand-Protein Interaction Analysis
The stability and affinity of a ligand for its target protein are governed by various non-covalent interactions. For 6-nitro-quinazoline analogues, molecular docking studies have revealed several key interactions within the ATP-binding site of the EGFR kinase domain.
The primary interactions observed include:
Hydrogen Bonding: This is a critical interaction for the anchoring of the quinazoline scaffold. The N1 and/or N3 atoms of the quinazoline ring, as well as the carbonyl oxygen at position 4, are frequently involved in forming hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Methionine 793 (Met793). japsonline.com
Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazoline core and various substituents engage in hydrophobic interactions with non-polar amino acid residues like Leucine 718, Valine 726, Alanine 743, and Leucine 844. These interactions are crucial for the proper orientation and stabilization of the ligand within the binding pocket.
Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the quinazoline ring system allows for favorable pi-stacking interactions with aromatic residues like Phenylalanine (Phe).
In a study of 6-nitro-4-substituted quinazolines, the most potent compounds consistently formed a crucial hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793 in the hinge region of EGFR. tandfonline.comnih.gov The nitro group at the C6 position is suggested to enhance the binding affinity through electrostatic interactions.
Binding Mode Elucidation with Identified Biological Targets
The binding mode describes the specific orientation and conformation of the ligand within the active site of the protein. For the 6-nitro-quinazoline analogues targeting EGFR, the quinazoline core typically serves as the main scaffold, positioning the substituents to interact with specific sub-pockets of the ATP-binding site.
A detailed molecular docking study on a series of 6-nitro-4-substituted quinazolines against the EGFR kinase domain (PDB ID: 1M17) elucidated the binding modes of the most active compounds. tandfonline.comnih.gov For instance, the most potent derivative, compound 6c in the study by Farag et al., demonstrated a binding pattern similar to the known EGFR inhibitor, erlotinib.
The key features of its binding mode include:
The quinazoline ring is positioned deep within the ATP-binding cleft.
A critical hydrogen bond is formed between the N1 atom of the quinazoline ring and the backbone of Met793.
The substituent at the 4-position extends into the hydrophobic pocket, forming interactions with residues such as Leu718 and Val726.
The following interactive table summarizes the docking results for representative 6-nitro-quinazoline analogues from the study.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 6c | EGFR (1M17) | -8.12 | Met793, Leu718, Val726 | H-Bond, Hydrophobic |
| 6g | EGFR (1M17) | -7.98 | Met793, Leu718, Cys773 | H-Bond, Hydrophobic |
| 6k | EGFR (1M17) | -8.05 | Met793, Thr790, Asp855 | H-Bond, Hydrophobic |
| Erlotinib | EGFR (1M17) | -8.45 | Met793, Thr790, Gln791 | H-Bond, Hydrophobic |
This data is based on analogues and is presented to illustrate the potential binding characteristics.
Molecular Dynamics Simulations to Investigate Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the complex over time. This technique is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.
For the broader class of quinazolinone derivatives, MD simulations have been employed to validate docking results and analyze the stability of the ligand-protein complexes. tandfonline.comresearchgate.net These simulations typically run for nanoseconds (ns), tracking metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
RMSD: This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in its predicted pose.
RMSF: This metric analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility, which can be important for ligand entry or conformational adjustments, while lower values in the binding site suggest a stable interaction with the ligand.
In a 100 ns MD simulation of a quinazolinone derivative (compound 1f) targeting PARP1 and STAT3, the ligand-protein complex showed stable RMSD values, indicating that the compound remains effectively bound within the active site throughout the simulation. tandfonline.com The RMSF analysis further confirmed that the residues involved in key binding interactions exhibited minimal fluctuations, reinforcing the stability of the complex. tandfonline.com Such studies suggest that a compound like this compound, upon binding to its target, would likely form a stable complex, a key characteristic of an effective inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized.
For quinazolinone derivatives, various 2D and 3D-QSAR studies have been conducted to guide the design of more potent anticancer agents. rsc.orgnih.govijper.org These models correlate biological activity (such as IC50 values) with descriptors related to:
Steric properties: Molecular volume, surface area.
Electronic properties: Dipole moments, partial charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Hydrophobic properties: LogP (partition coefficient).
Topological indices: Descriptors that quantify molecular shape and branching.
A 3D-QSAR study on quinazolinone derivatives containing hydrazone structures generated a robust Comparative Molecular Field Analysis (CoMFA) model. rsc.org The contour maps produced by the model provided crucial insights:
Steric Fields: Indicated that bulky substituents in certain positions are favorable for activity, while they are unfavorable in others.
Electrostatic Fields: Showed regions where electropositive or electronegative groups would enhance binding affinity.
Predictive Modeling for Biological Activity and Selectivity
Predictive modeling in computational chemistry encompasses a range of in silico techniques used to forecast the biological properties of a molecule. This includes not only its potency against a specific target but also its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity.
For analogues of this compound, predictive ADME studies have been conducted to assess their drug-likeness. tandfonline.comnih.gov These models use the chemical structure to calculate properties that are critical for a compound to be a viable drug candidate.
Key predicted properties for 6-nitro-quinazoline derivatives include: tandfonline.com
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The studied 6-nitro-quinazoline analogues generally showed good compliance.
Absorption: Prediction of human intestinal absorption and cell permeability (e.g., Caco-2 permeability).
Toxicity: Early-stage prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and other toxicities.
The results from these predictive models for 6-nitro-quinazoline analogues suggest that these compounds generally possess favorable physicochemical properties and a good drug-likeness profile, making them promising candidates for further development. tandfonline.com It can be inferred that this compound would likely share a similar favorable profile.
Future Research Directions and Research Applications
Design and Synthesis of Novel 7-Acetamido-6-nitro-3H-quinazolin-4-one Derivatives with Enhanced Specificity
The design and synthesis of novel derivatives of this compound are a primary focus for enhancing target specificity and potency. The quinazolinone nucleus serves as a versatile template for chemical modification. researchgate.netuky.edu Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new analogues. mdpi.com For instance, modifications at the 2 and 3-positions of the quinazolinone ring have been shown to significantly influence biological activity. nih.gov
Future synthetic strategies will likely involve:
Modification of the Acetamido Group: Altering the acyl group of the acetamido moiety could modulate the compound's hydrogen bonding capacity and steric interactions with biological targets.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized to introduce a variety of substituents, thereby exploring a wider chemical space.
Introduction of Diverse Substituents: Introducing various substituents at other available positions on the quinazolinone ring could fine-tune the electronic and lipophilic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
These synthetic efforts will aim to create a library of compounds with varied physicochemical properties, allowing for a comprehensive evaluation of their biological effects.
Investigation of New Biological Targets and Mechanisms of Action
Quinazolinone derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The specific biological targets and mechanisms of action for this compound, however, remain to be fully elucidated. The electron-withdrawing nature of the nitro group can enhance certain biological activities. acs.org
Future research in this area will focus on:
Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with the compound.
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by the compound to understand how it exerts its biological effects. This may involve cell-based assays, gene expression analysis, and enzymatic assays.
In Silico Modeling: Employing computational methods like molecular docking to predict potential binding sites on known biological targets and to understand the molecular basis of interaction. rsc.org
A thorough understanding of the biological targets and mechanisms of action is essential for the rational development of this compound into a therapeutic agent.
Integration with Advanced Screening Platforms for High-Throughput Research
High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly evaluating large numbers of compounds for their biological activity. bmglabtech.com Integrating this compound and its derivatives into HTS campaigns will be crucial for accelerating the discovery of new therapeutic applications. numberanalytics.com
Key aspects of this integration include:
Assay Development: Designing and optimizing robust and sensitive assays suitable for HTS, such as cell-based assays to measure cytotoxicity or enzyme inhibition assays. bmglabtech.com
Robotics and Automation: Utilizing automated liquid handling systems and robotic platforms to increase the efficiency and reproducibility of screening experiments. bmglabtech.comscienceintheclassroom.org
Data Analysis: Employing sophisticated data analysis software to process the large datasets generated from HTS and to identify "hit" compounds with the desired activity. bmglabtech.com
The use of HTS will enable the rapid screening of a diverse library of this compound derivatives against a wide range of biological targets, significantly increasing the chances of identifying promising lead compounds. bmglabtech.comnih.gov
Development of Advanced Methodologies for Studying Quinazolinone Interactions
A deep understanding of the interactions between this compound and its biological targets at the molecular level is fundamental for rational drug design. Several advanced biophysical and computational techniques can be employed to characterize these interactions. jelsciences.comnumberanalytics.com
Future research will likely leverage:
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein, revealing the precise binding mode and key interactions. numberanalytics.com
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) can provide valuable information on the binding affinity, kinetics, and thermodynamics of the interaction in solution. jelsciences.comnumberanalytics.com
Computational Simulations: Molecular dynamics simulations can be used to study the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the role of solvent molecules. numberanalytics.com
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on existing data to predict protein-ligand interactions and binding affinities, aiding in the prioritization of compounds for experimental testing. oup.com
These advanced methodologies will provide a comprehensive picture of the molecular interactions, guiding the optimization of the compound's structure to improve its binding affinity and specificity.
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Bioactive Scaffolds
The study of this compound and its derivatives will not only advance its potential as a therapeutic agent but also contribute to the fundamental understanding of heterocyclic chemistry and the role of quinazolinones as bioactive scaffolds. mdpi.com Quinazolinones are considered a "privileged structure" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov
Research on this specific compound will contribute to:
Synthetic Methodology: The development of novel and efficient synthetic routes to functionalized quinazolinones will be of broad interest to the synthetic chemistry community. organic-chemistry.orgopenmedicinalchemistryjournal.com
Structure-Activity Relationships: The detailed SAR studies will provide valuable insights into how different substituents on the quinazolinone ring influence biological activity, which can be applied to the design of other bioactive heterocyclic compounds.
Chemical Biology: By using this compound as a chemical probe, researchers can investigate complex biological processes and pathways, leading to new discoveries in cell biology and pharmacology.
The continued exploration of this compound holds significant promise for the development of new therapeutic agents and for advancing our fundamental knowledge of the chemistry and biology of heterocyclic compounds.
Q & A
Q. What established synthetic routes exist for 7-acetamido-6-nitro-3H-quinazolin-4-one?
The synthesis typically involves nitration of a precursor quinazolinone. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one is synthesized by nitrating 7-fluoroquinazolin-4(3H)-one using concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour . Adapting this method, the acetamido group can be introduced via substitution reactions under controlled pH and temperature. Reaction optimization should include monitoring by TLC and recrystallization from acetic acid for purity .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen atoms are geometrically positioned (N–H = 0.86 Å, C–H = 0.93 Å) and refined using riding models. This method validates bond angles, torsion angles, and nitro/acetamido group orientations . For accurate results, ensure crystal quality by slow recrystallization and low-temperature data collection .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons, NH groups) and carbon connectivity.
- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and acetamido (1650–1600 cm⁻¹, C=O stretch) functional groups.
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .
- PXRD : Ensures bulk crystallinity matches SC-XRD data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve nitration efficiency in 7-substituted quinazolinones?
Key variables include:
- Acid concentration : Use fuming HNO₃ in H₂SO₄ for electrophilic nitration.
- Temperature : Maintain 373 K to avoid byproducts (e.g., over-oxidation).
- Catalysts : KAl(SO₄)₂·12H₂O enhances regioselectivity in similar quinazolinone syntheses . Monitor reaction progress via HPLC and adjust stoichiometry for incomplete conversions .
Q. What strategies resolve contradictory biological activity data in quinazolinone derivatives?
- Comparative assays : Use standardized protocols (e.g., CLSI M7-A5 for antimicrobial activity) to minimize variability .
- Structural analogs : Compare IC₅₀ values of derivatives (e.g., 6-chloro vs. 6-nitro substituents) to identify SAR trends .
- Dose-response curves : Validate activity thresholds using multiple cell lines or enzymatic assays .
Q. How do computational methods aid in predicting the reactivity of the nitro group in this compound?
- DFT calculations : Model electron density maps to predict sites for nucleophilic attack or reduction.
- Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina.
- MD simulations : Assess stability of nitro group conformations in aqueous vs. lipid environments .
Q. What methodologies are effective in isolating and quantifying impurities in this compound?
Q. How can solvent systems influence the tautomeric equilibrium of 3H-quinazolin-4-one derivatives?
- Polar aprotic solvents (DMSO, DMF) : Stabilize the keto form via hydrogen bonding.
- Non-polar solvents (toluene) : Favor enol tautomers. Monitor tautomer ratios using variable-temperature NMR or UV-Vis spectroscopy .
Methodological Challenges and Solutions
Q. What experimental controls are essential when evaluating the compound’s antitumor activity?
Q. How can contradictory crystallographic data (e.g., disorder in nitro groups) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
